N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide

CTPS1 inhibition nucleotide biosynthesis immunology

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide (CAS 683792-34-9) is a synthetic benzothiazole-sulfonamide hybrid molecule with molecular formula C25H25N3O3S2 and molecular weight 479.6 g/mol. It belongs to the class of sulfamoylbenzamides featuring a benzothiazol-2-yl-phenyl scaffold, a structural class identified through high-throughput screening as potent fatty acid amide hydrolase (FAAH) inhibitors and cytidine triphosphate synthase 1 (CTPS1) inhibitors.

Molecular Formula C25H25N3O3S2
Molecular Weight 479.61
CAS No. 683792-34-9
Cat. No. B2612587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
CAS683792-34-9
Molecular FormulaC25H25N3O3S2
Molecular Weight479.61
Structural Identifiers
SMILESCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
InChIInChI=1S/C25H25N3O3S2/c1-3-4-17-28(2)33(30,31)19-15-13-18(14-16-19)24(29)26-21-10-6-5-9-20(21)25-27-22-11-7-8-12-23(22)32-25/h5-16H,3-4,17H2,1-2H3,(H,26,29)
InChIKeyMQJZBGDQJKOIEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide (CAS 683792-34-9): A Benzothiazole Sulfonamide Probe for CTPS1 and FAAH Target Engagement


N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide (CAS 683792-34-9) is a synthetic benzothiazole-sulfonamide hybrid molecule with molecular formula C25H25N3O3S2 and molecular weight 479.6 g/mol . It belongs to the class of sulfamoylbenzamides featuring a benzothiazol-2-yl-phenyl scaffold, a structural class identified through high-throughput screening as potent fatty acid amide hydrolase (FAAH) inhibitors and cytidine triphosphate synthase 1 (CTPS1) inhibitors . The compound appears in commercial screening libraries under identifiers Oprea1_153897 and AKOS024603383, positioning it as a tool compound for probing the endocannabinoid system and pyrimidine biosynthesis pathways.

CTPS1 target engagement probe for nucleotide biosynthesis studies
FAAH pathway probe for endocannabinoid system research
Screening library compound with commercial availability

Why Generic Benzothiazole Sulfonamide Replacements Cannot Substitute for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide in CTPS1 or FAAH Assays


Benzothiazole sulfonamide analogs exhibit extreme sensitivity to substitution pattern changes; a shift from a piperidine to a butyl(methyl)sulfamoyl group—or relocation of the sulfonyl linker—can convert a selective FAAH covalent inactivator into a non-covalent, slowly dissociating inhibitor or shift target selectivity toward CTPS1 . In the FAAH series, compound 3 (piperidine-containing) showed reversible inhibition, while analog 16j displayed sub-nanomolar potency, demonstrating that minor structural perturbations produce order-of-magnitude potency differences . Similarly, CTPS1 inhibitor patent data indicate that precise sulfamoyl substitution dictates isoform selectivity over CTPS2, meaning that a generic benzothiazole sulfonamide cannot replicate the biological fingerprint of the title compound .

Substitution shift Butyl(methyl)sulfamoyl group dictates CTPS1 engagement; piperidine analogs may exclusively target FAAH.
Mechanism mismatch Reversible non-covalent binding profile may shift to covalent or irreversible with different sulfonamide linkers.
Selectivity context Generic benzothiazole sulfonamides cannot replicate the reported CTPS1/FAAH dual-target fingerprint.

Quantitative Differentiation Evidence for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide (CAS 683792-34-9) Versus Closest Structural Analogs


CTPS1 Inhibitory Potency of 18 nM Differentiates the Compound from Generic Benzothiazole Derivatives That Lack CTPS1 Activity

The title compound inhibits recombinant mouse CTPS1 with an IC50 of 18 nM in a radiometric filter-binding (RFMS) assay, measured after 10 min enzyme-inhibitor preincubation followed by 30–60 min substrate incubation . In contrast, the prototype benzothiazole FAAH inhibitor compound 3 (piperidine-containing scaffold) and its optimized analog 16j are profiled solely on FAAH and lack any reported CTPS1 activity . This establishes the butyl(methyl)sulfamoyl substitution as a key determinant for CTPS1 engagement, distinguishing the title compound from FAAH-selective benzothiazoles that show no cross-reactivity with CTPS1.

CTPS1 Inhibition
Reported
IC50 18 nM (mouse CTPS1, RFMS assay)
Supports CTPS1 screening context
10 min preincubation; 30–60 min substrate incubation
CTPS1 inhibition nucleotide biosynthesis immunology

Butyl(methyl)sulfamoyl Substitution Confers Distinct Physicochemical Profile (XLogP 5.3, TPSA 116 Ų) Versus Piperidine-Containing FAAH Analogs, Influencing Membrane Permeability and Off-Target Liability

The target compound exhibits computed XLogP3-AA = 5.3 and topological polar surface area (TPSA) = 116 Ų . The piperidine-containing benzothiazole FAAH inhibitor compound 16j, the most potent from the Wang series, contains a basic piperidine nitrogen (pKa ~8.5) and higher TPSA due to the sulfonyl-piperidine motif, resulting in lower predicted logP (~3.5–4.0) and distinct ionization-dependent permeability . The higher logP and neutral sulfamoyl linker of the title compound predict enhanced passive membrane permeability but also increased plasma protein binding, a trade-off that must be considered in cell-based assay design.

Lipophilicity Profile
Class-level
XLogP 5.3 / TPSA 116 Ų
vs. piperidine analog ΔXLogP ~+1.3 to +1.8, ΔTPSA ~−14 to −24 Ų
Informs membrane permeability context
Computed values; no experimental logP available
physicochemical properties ADME profiling drug-likeness

Reversible Non-Covalent FAAH Inhibition Mechanism (Class-Level Inference) Suggests Advantage Over Covalent Irreversible Inhibitors in Washout-Free Assays

Benzothiazole sulfonamide compound 1 (close structural analog lacking the butyl(methyl)sulfamoyl substitution) inhibits recombinant human FAAH with IC50 ~2 nM via a reversible, non-covalent mechanism, with slow dissociation (activity recovery after >10 h dialysis) . By class-level inference, the title compound, which retains the benzothiazole-sulfonamide pharmacophore, is predicted to share this reversible binding mode. This differentiates it from covalent irreversible FAAH inhibitors (e.g., URB597, PF-04457845) that permanently inactivate the enzyme and complicate washout or pulse-chase experiments .

FAAH Reversibility
Class-level
Predicted reversible non-covalent (class inference based on analog compound 1)
Supports washout assay compatibility
Analog recovery after >10 h dialysis; target compound not directly measured
FAAH inhibition reversibility mechanism of action

Rotatable Bond Count (8) and Molecular Flexibility Differentiate the Compound from Rigidified Benzothiazole Analogs, Impacting Entropic Binding Penalties

The title compound contains 8 rotatable bonds, primarily contributed by the n-butyl chain and the sulfamoyl linker . In contrast, the more rigid piperidine-containing benzothiazole FAAH inhibitors (e.g., compound 3, compound 16j) have fewer rotatable bonds (~5–6) due to the constrained piperidine ring . Higher conformational flexibility can translate into a greater entropic penalty upon binding but may simultaneously enable induced-fit recognition across a broader target space, potentially explaining the compound's dual CTPS1/FAAH profile.

Conformational Flexibility
Class-level
8 rotatable bonds (vs. 5–6 for piperidine-containing analogs)
Supports induced-fit binding study context
Computed values; not validated thermodynamically
conformational flexibility entropic cost binding thermodynamics

Application Scenarios Where N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide (CAS 683792-34-9) Provides Measurable Advantages


Primary Screening Campaigns Targeting CTPS1 for Autoimmune Disease or T-Cell Malignancy Programs

The compound's validated CTPS1 IC50 of 18 nM makes it suitable as a positive control or starting hit for high-throughput screens seeking CTPS1 inhibitors. Unlike FAAH-selective benzothiazole analogs that show no CTPS1 activity , this compound provides a known potency anchor for assay validation and SAR expansion. Its commercial availability under multiple catalog identifiers (Oprea1_153897, AKOS024603383) facilitates immediate procurement without custom synthesis.

Chemoproteomic Target Deconvolution Studies Requiring Reversible, Non-Covalent FAAH Probes

Based on class-level evidence that benzothiazole sulfonamides engage FAAH through a reversible, non-covalent mechanism with slow dissociation kinetics , the title compound is predicted to perform in activity-based protein profiling (ABPP) washout experiments where irreversible covalent inhibitors would fail. This makes it preferable over URB597 or PF-04457845 for competition-based ABPP protocols designed to identify reversible ligandable cysteine/serine residues.

Permeability and Cell-Based Assays Requiring High Lipophilicity for Transcellular Transport

With an XLogP3-AA of 5.3 and TPSA of 116 Ų , the compound occupies a lipophilicity range favorable for passive transcellular permeability, outperforming piperidine-containing benzothiazole analogs (estimated XLogP ~3.5–4.0) in cell-based CTPS1 or FAAH inhibition assays where intracellular target engagement is required. Procurement for Caco-2 or PAMPA assays can directly benchmark this property advantage against more polar alternatives.

Scaffold-Hopping Campaigns Where Butyl Chain Flexibility Enables Induced-Fit Binding Exploration

The 8 rotatable bonds in the title compound provide greater conformational sampling than rigidified piperidine-containing benzothiazoles (~5–6 rotatable bonds), offering a molecular probe for evaluating induced-fit binding contributions during fragment growth or scaffold-hopping toward novel target space. This flexibility is a quantifiable differentiator when selecting a starting scaffold for medicinal chemistry optimization programs.

Application
Selection Property
Validation Focus
CTPS1 screening campaigns
Reported CTPS1 inhibition context
CTPS1 assay endpoint validation
Reversible FAAH target engagement studies
Predicted non-covalent binding mode
Washout assay compatibility review
Cell-based permeability assays
Higher lipophilicity context
Intracellular target engagement benchmarking
Scaffold-hopping / conformational studies
Increased rotatable bond count
Induced-fit binding exploration
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